Absolute Configuration: (R)- vs. (S)-Enantiomer
The target compound possesses the (R)-absolute configuration at the piperazine 2-position, as confirmed by its IUPAC name 1-O-benzyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate;hydrochloride and the canonical SMILES string COC(=O)[C@H]1CN(C(=O)OCC2=CC=CC=C2)CCN1.Cl [1]. This is critically distinct from the (S)-enantiomer (CAS 1217471-97-0), which, despite sharing identical molecular formula (C14H19ClN2O4) and molecular weight (314.76 g/mol), incorporates the chiral center as the (3S)-configuration . In the absence of published specific rotation data for both enantiomers under identical conditions, the configurational assignment itself, derived from the stereospecific synthesis route and validated by the InChI Key stereochemical layer, constitutes the primary differentiating identifier for procurement [1].
| Evidence Dimension | Absolute configuration (Cahn-Ingold-Prelog assignment) |
|---|---|
| Target Compound Data | (R)-configuration (3R) [InChI Key: KBTDRWBNFLCGPG-UTONKHPSSA-N] |
| Comparator Or Baseline | (S)-enantiomer (3S) (CAS 1217471-97-0) |
| Quantified Difference | Opposite stereochemical configuration; specific rotation values not available in authoritative databases for either enantiomer. |
| Conditions | IUPAC nomenclature and structure representation from PubChem. |
Why This Matters
Using the incorrect enantiomer introduces a stereochemical variable that can invert or abolish target binding in downstream bioactive molecules, rendering entire synthetic campaigns invalid.
- [1] PubChem. (R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, CID 45072569. Computed InChI and SMILES. View Source
